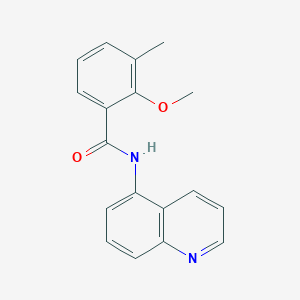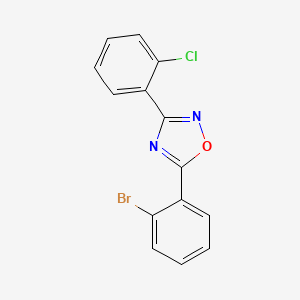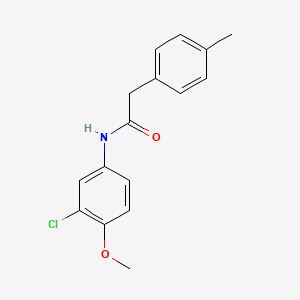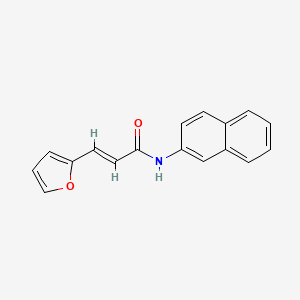![molecular formula C20H15BrN2O2 B5851544 N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in various scientific research studies. This molecule has gained attention due to its potential applications in cancer treatment and other diseases.
Mécanisme D'action
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide works by binding to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and other transcription factors. This leads to the inhibition of gene expression, which can result in the suppression of tumor growth and other disease processes.
Biochemical and Physiological Effects
Studies have shown that N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide in lab experiments is its high potency and specificity for BET proteins. This makes it an ideal tool for studying the role of BET proteins in various disease processes. However, one limitation of using N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for various types of cancer. Another potential application is in the treatment of inflammatory diseases, where it could be used to reduce inflammation and prevent tissue damage. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide in vivo, which could pave the way for its clinical development.
Méthodes De Synthèse
The synthesis of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide involves a series of chemical reactions that start with the reaction of 3-bromobenzenecarboximidamide with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide.
Applications De Recherche Scientifique
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide has been extensively studied for its potential applications in various scientific research studies. It has been found to be a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c21-18-8-4-7-17(13-18)19(22)23-25-20(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHFEGZNQTYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C(C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O/N=C(/C3=CC(=CC=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-phenylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)




![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)


![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)
